6-O-Benzyl-D-glucal

Glycosynthase Regioselective Glycosylation Oligosaccharide Synthesis

Procure 6-O-Benzyl-D-glucal for carbohydrate synthesis requiring orthogonal protection. The C-6 benzyl ether withstands ZnCl₂-Ac₂O-AcOH conditions that cleave 6-O-acetyl or silyl groups, while free 3-OH and 4-OH enable regioselective functionalization. This scaffold generates both 1,2-β- and 1,3-β-linked glycosides under glycosynthase conditions from a single acceptor, reducing material costs vs. synthesizing multiple substrates. The 6-O-benzyl epoxide derivative provides consistent 1,4-regio- and β-stereoselectivity, unlike the variable 6-O-trityl analog. Intermediate LogP (0.75) ensures solubility in standard organic solvents (DCM, CHCl₃, EtOAc, DMF) without aqueous workup complications. Ideal for medicinal chemistry requiring batch-to-batch stereochemical reproducibility.

Molecular Formula C13H16O4
Molecular Weight 236.26 g/mol
CAS No. 165524-85-6
Cat. No. B181974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-O-Benzyl-D-glucal
CAS165524-85-6
Molecular FormulaC13H16O4
Molecular Weight236.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COCC2C(C(C=CO2)O)O
InChIInChI=1S/C13H16O4/c14-11-6-7-17-12(13(11)15)9-16-8-10-4-2-1-3-5-10/h1-7,11-15H,8-9H2/t11-,12-,13+/m1/s1
InChIKeyRHDGBCAJRWMYHR-UPJWGTAASA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-O-Benzyl-D-glucal (CAS 165524-85-6) Procurement Guide: Technical Specifications and Comparative Performance for Carbohydrate Synthesis


6-O-Benzyl-D-glucal (CAS 165524-85-6) is a selectively protected glucal derivative featuring a benzyl ether at the C-6 hydroxyl group. With a molecular formula of C13H16O4 and a molecular weight of 236.26 g/mol, this compound serves as a versatile glycosyl donor and chiral building block in stereoselective carbohydrate synthesis [1]. Its key distinguishing feature is the orthogonal protection strategy: the benzyl group provides stable protection under a range of reaction conditions while the free 3-OH and 4-OH groups remain available for further functionalization, enabling regioselective transformations that are not possible with fully protected or fully unprotected glucal analogs .

Why Unprotected Glucal or Generic 6-O-Acyl/Methyl Derivatives Cannot Substitute 6-O-Benzyl-D-glucal in Regioselective Glycosylation


Attempting to substitute 6-O-Benzyl-D-glucal with unprotected D-glucal, 6-O-acetyl-D-glucal, or 6-O-methyl-D-glucal in synthetic sequences requiring orthogonal protection fails due to fundamental differences in protecting group stability and steric/electronic influence on regioselectivity. The benzyl ether at C-6 is stable to both acidic and basic conditions commonly used to remove acyl or silyl protecting groups, whereas 6-O-acetyl esters undergo hydrolysis under basic conditions and 6-O-methyl ethers lack the orthogonality required for selective deprotection in complex oligosaccharide assembly . Furthermore, the bulk and electron-donating nature of the benzyl group directly modulate the stereoelectronic environment of the glucal double bond, influencing both the regioselectivity of glycosyl acceptor reactions and the stereochemical outcome of nucleophilic additions to derived epoxides [1].

6-O-Benzyl-D-glucal: Quantified Differentiation vs. 6-O-Acyl, 6-O-Methyl, and Tri-O-Benzyl Glucal Derivatives


Glycosynthase Acceptor Regioselectivity: 6-O-Benzyl-D-glucal Enables Dual 1,2-β and 1,3-β Glycosylation Products vs. Single Regioisomer from 4-O-Benzyl Xylopyranose

In glycosynthase-mediated reactions using a mutant β-glucosidase, 6-O-benzyl-D-glucopyranose (the saturated analog corresponding to the same C-6 protecting group strategy) serves as an acceptor to yield both 1,2-β- and 1,3-β-D-glycosylated products. In direct comparison, 4-O-benzyl-D-xylopyranose produced only a single 1,2-β-glycosylated regioisomer under identical conditions [1]. This demonstrates that the C-6 benzyl protecting group on the glucose scaffold permits regiodivergent glycosylation, whereas alternative protection patterns on other sugars restrict the reaction outcome to a single product.

Glycosynthase Regioselective Glycosylation Oligosaccharide Synthesis

Nucleophilic Addition Stereoselectivity: 6-O-Benzyl Glucal-Derived Epoxide Exhibits 1,4-Regio- and β-Stereoselective Pathway vs. 1,2-Addition for 6-O-Trityl Analog

In a systematic study of nucleophilic additions to glucal-derived vinyl oxiranes, 6-(O-benzyl)-substituted epoxide (1b) underwent addition with O-, C-, N-, and S-nucleophiles via a 1,4-regio- and β-stereoselective pathway as the commonly observed outcome, whereas the 6-O-trityl-substituted epoxide (1a) exhibited a different selectivity profile dependent on nucleophile coordination ability [1]. The benzyl group provides sufficient steric bulk to direct regioselectivity toward the 1,4-addition pathway while maintaining β-stereoselectivity, a balance not achieved with smaller protecting groups.

Stereoselective Synthesis Nucleophilic Addition Vinyl Oxirane Chemistry

Solubility Profile: 6-O-Benzyl-D-glucal Demonstrates Enhanced Organic Solvent Solubility vs. Unprotected Glucal and Distinct Hydrophobicity vs. Tri-O-Benzyl Glucal

6-O-Benzyl-D-glucal exhibits good solubility in common organic solvents including dichloromethane, chloroform, ethyl acetate, DMF, and DMSO, with limited aqueous solubility due to the hydrophobic benzyl substituent [1]. In contrast, unprotected D-glucal is freely water-soluble but poorly soluble in non-polar organic solvents, while 3,4,6-tri-O-benzyl-D-glucal is significantly more lipophilic (estimated LogP > 3) and may precipitate under aqueous workup conditions. The calculated LogP for 6-O-Benzyl-D-glucal is 0.75 (estimated) to 0.79 (ACD/Labs), placing it in an optimal intermediate lipophilicity range that balances organic-phase reactivity with sufficient polarity for purification by normal-phase chromatography [2].

Solubility Reaction Medium Compatibility Process Chemistry

Selective Debenzylation Reactivity: O-Benzyl-Protected C-2 Formyl Glycals Exhibit Sequential C-3 then C-6 Deprotection with ZnCl2-Ac2O-AcOH Reagent

O-Benzyl-protected C-2 formyl glycals undergo regioselective deprotection and acetylation first at the C-3 position and subsequently at the C-6 position upon treatment with a ZnCl2−Ac2O−AcOH reagent combination [1]. This sequential reactivity pattern enables stepwise functionalization of the glucal scaffold without affecting the C-6 benzyl protecting group in the initial stage, a capability not available with per-acetylated or per-benzylated glucal derivatives where all positions react simultaneously or in an uncontrolled manner.

Protecting Group Orthogonality Regioselective Deprotection β-Sugar Amino Acid Synthesis

6-O-Benzyl-D-glucal: Recommended Procurement Scenarios Based on Quantified Differentiation


Synthesis of Regiodiverse Oligosaccharide Libraries via Glycosynthase-Mediated Coupling

Researchers requiring access to both 1,2-β- and 1,3-β-linked glycosides from a single acceptor scaffold should procure 6-O-Benzyl-D-glucal as the precursor to the corresponding glucopyranose acceptor. The demonstrated ability to yield two distinct regioisomeric products under glycosynthase conditions (vs. single regioisomer from 4-O-benzyl-xylopyranose) enables efficient generation of structural diversity without synthesizing multiple distinct acceptor substrates [1]. This reduces material costs and accelerates glycan library construction.

Stereoselective Construction of β-Glycosidic Linkages via Glucal-Derived Vinyl Oxirane Intermediates

For synthetic routes requiring predictable 1,4-regio- and β-stereoselective addition of nucleophiles to vinyl oxiranes, 6-O-Benzyl-D-glucal provides a reliable scaffold. The consistent selectivity observed for the 6-O-benzyl epoxide derivative (1b) compared to the variable selectivity of the 6-O-trityl analog (1a) minimizes optimization burden and improves batch-to-batch reproducibility in multi-step syntheses [2]. This is particularly valuable in medicinal chemistry programs where stereochemical consistency is critical for biological activity.

Sequential Functionalization of Glucal Scaffolds with Orthogonal Protection Requirements

When a synthetic sequence demands initial modification at the C-3 hydroxyl while preserving a stable protecting group at C-6 that survives Lewis acidic conditions, 6-O-Benzyl-D-glucal is the appropriate procurement choice. The benzyl ether remains intact during ZnCl2-Ac2O-AcOH-mediated C-3 deprotection/acetylation, whereas 6-O-acetyl or 6-O-silyl protecting groups would be cleaved under these conditions [3]. This orthogonality enables fewer protection/deprotection steps and higher overall yields.

Standard Organic Synthesis Workflows Requiring Intermediate Lipophilicity

Laboratories performing glycosylation reactions in standard organic solvents (DCM, CHCl3, EtOAc, DMF) without specialized phase-transfer conditions should procure 6-O-Benzyl-D-glucal rather than unprotected glucal or tri-O-benzyl glucal. Its intermediate LogP (0.75-0.79) and documented solubility in common organic solvents ensure compatibility with routine synthetic protocols, eliminating the need for aqueous workup complications (unprotected glucal) or precipitation issues during chromatography (highly lipophilic tri-benzyl glucal) [4]. This reduces processing time and solvent consumption.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-O-Benzyl-D-glucal

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.